molecular formula C11H13BrN2O2 B14903544 N-(2-acetamidoethyl)-4-bromobenzamide

N-(2-acetamidoethyl)-4-bromobenzamide

Cat. No.: B14903544
M. Wt: 285.14 g/mol
InChI Key: JIOZIGOPONGHTE-UHFFFAOYSA-N
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Description

N-(2-acetamidoethyl)-4-bromobenzamide is a synthetic brominated benzamide derivative with molecular formula C11H13BrN2O2 and molecular weight 285.14 g/mol . This compound features a hydrophobic 4-bromophenyl group coupled with a polar acetamidoethyl chain, which significantly influences its solubility, reactivity, and potential biological interactions . The compound is supplied for research purposes exclusively and is strictly not intended for human or veterinary use . In scientific research, this compound serves as a valuable chemical intermediate and tool compound. Structurally related acetamidoethyl derivatives, such as ALT-946, have demonstrated AGE (Advanced Glycation End-product) inhibiting properties, suggesting potential research applications in studying metabolic pathways and molecular modification processes . The compound's mechanism of action is theorized to involve molecular interactions with specific biological targets, where the acetamidoethyl group may form hydrogen bonds with amino acid residues in enzyme active sites, while the bromine atom could participate in halogen bonding interactions, potentially modulating target activity . The chemical structure enables diverse reactivity, particularly substitution reactions where the bromine atom on the benzene ring can be replaced with various nucleophiles such as amines or thiols under appropriate conditions . This compound can be synthesized through a multi-step process involving chlorination of 4-bromobenzoic acid followed by amide bond formation with ethylenediamine and subsequent N-acetylation, with optimized procedures achieving yields of 85-88% . Characterization data include InChI Key: JIOZIGOPONGHTE-UHFFFAOYSA-N and canonical SMILES: CC(=O)NCCNC(=O)C1=CC=C(C=C1)Br . When compared to structural analogs, this compound shares features with other bromobenzamide derivatives investigated for potential antimicrobial and anticancer properties in research settings, though its specific bioactivity profile requires further investigation .

Properties

Molecular Formula

C11H13BrN2O2

Molecular Weight

285.14 g/mol

IUPAC Name

N-(2-acetamidoethyl)-4-bromobenzamide

InChI

InChI=1S/C11H13BrN2O2/c1-8(15)13-6-7-14-11(16)9-2-4-10(12)5-3-9/h2-5H,6-7H2,1H3,(H,13,15)(H,14,16)

InChI Key

JIOZIGOPONGHTE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCNC(=O)C1=CC=C(C=C1)Br

Origin of Product

United States

Preparation Methods

Chlorination of 4-Bromobenzoic Acid

4-Bromobenzoic acid (1.0 equiv) is reacted with thionyl chloride (2.5 equiv) in anhydrous dichloromethane under reflux for 4–6 hours. The reaction progress is monitored via thin-layer chromatography (TLC), with gaseous byproducts (SO₂, HCl) evacuated under nitrogen. The resultant 4-bromobenzoyl chloride is isolated by rotary evaporation (yield: 92–95%).

Reaction Conditions

Parameter Value
Solvent Dichloromethane
Temperature 40–45°C
Time 4–6 hours
Workup Rotary evaporation

Amide Bond Formation with Ethylenediamine

Synthesis of N-(2-Aminoethyl)-4-Bromobenzamide

4-Bromobenzoyl chloride (1.0 equiv) is added dropwise to ethylenediamine (1.2 equiv) in tetrahydrofuran (THF) at 0°C, followed by triethylamine (1.5 equiv) to scavenge HCl. The mixture is stirred for 12 hours at room temperature, yielding a white precipitate. The product is filtered, washed with cold diethyl ether, and dried under vacuum (yield: 78–82%).

Characterization Data

  • ¹H-NMR (400 MHz, DMSO-d₆) : δ 8.41 (t, J = 5.6 Hz, 1H, NH), 7.85 (d, J = 8.4 Hz, 2H, ArH), 7.72 (d, J = 8.4 Hz, 2H, ArH), 3.42 (q, J = 6.0 Hz, 2H, CH₂), 2.81 (t, J = 6.0 Hz, 2H, CH₂), 1.89 (s, 2H, NH₂).
  • IR (KBr) : 3280 cm⁻¹ (N–H stretch), 1645 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C–Br stretch).

N-Acetylation of the Primary Amine

Acetic Anhydride-Mediated Acetylation

N-(2-Aminoethyl)-4-bromobenzamide (1.0 equiv) is suspended in dry acetonitrile, and acetic anhydride (1.5 equiv) is added with stirring. The reaction is heated to 60°C for 3 hours, cooled, and quenched with ice water. The precipitate is filtered and recrystallized from ethanol to afford this compound as a crystalline solid (yield: 85–88%).

Optimization Insights

  • Excess acetic anhydride (>2.0 equiv) leads to diacetylation, reducing purity.
  • Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates compared to THF or DCM.

Characterization Data

  • ¹³C-NMR (100 MHz, DMSO-d₆) : δ 170.2 (C=O, acetamide), 166.4 (C=O, benzamide), 132.1–127.3 (ArC), 39.8 (CH₂), 38.5 (CH₂), 23.1 (CH₃).
  • Mass (ESI) : m/z 313.03 [M+H]⁺ (calculated for C₁₁H₁₂BrN₂O₂: 313.01).

Alternative Synthetic Routes

One-Pot Coupling Using EDCI/HOBt

4-Bromobenzoic acid (1.0 equiv), N-acetylethylenediamine (1.1 equiv), EDCI (1.2 equiv), and HOBt (1.2 equiv) are combined in DMF. The reaction proceeds at room temperature for 24 hours, followed by extraction with ethyl acetate and silica gel chromatography (yield: 68–72%).

Advantages and Limitations

  • Avoids isolation of intermediates but requires rigorous purification.
  • Lower yields compared to stepwise approaches due to competing side reactions.

Scalability and Industrial Considerations

A gram-scale synthesis (10 mmol) adapted from patent methodologies achieved a 41% yield after Pd-catalyzed annulation, though this step is omitted in the target compound’s synthesis. Critical factors for scalability include:

  • Use of cost-effective catalysts (e.g., triethylamine over DMAP).
  • Solvent recovery systems to minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(2-acetamidoethyl)-4-bromobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Substituted benzamides with different functional groups replacing the bromine atom.

    Oxidation Reactions: Oxidized derivatives such as carboxylic acids.

    Reduction Reactions: Reduced derivatives such as amines or alcohols.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

N-(2-acetamidoethyl)-4-bromobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-acetamidoethyl)-4-bromobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamidoethyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the bromine atom can participate in halogen bonding interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to various biological effects .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties
N-(2-Acetamidoethyl)-4-bromobenzamide C₁₁H₁₃BrN₂O₂ ~285.14 (calculated) Acetamidoethyl, bromophenyl AGE inhibition (hypothesized)
N-(2-Nitrophenyl)-4-bromobenzamide C₁₃H₉BrN₂O₃ 337.12 Nitrophenyl, bromophenyl Structural studies
N-[2-(1H-Benzimidazol-2-yl)ethyl]-4-bromo- C₁₆H₁₄BrN₃O 344.21 Benzimidazole, bromophenyl Antimicrobial/anticancer (hypoth.)
N-(Phenylcarbamothioyl)-4-bromobenzamide C₁₄H₁₁BrN₂OS 335.22 Phenylthiourea, bromophenyl EGFR inhibition (anticancer)

Research Findings and Implications

  • Biological Activity: While this compound itself lacks direct bioactivity data, structurally related compounds exhibit diverse properties.
  • Chemical Reactivity : The bromine atom on the benzamide enables participation in cross-coupling reactions (e.g., with amines or morpholine) , suggesting utility in synthesizing complex molecules.
  • Structural Insights : Crystallographic studies of analogues (e.g., nitro derivatives) reveal planar aromatic systems and hydrogen-bonding networks, critical for molecular packing and stability .

Biological Activity

N-(2-acetamidoethyl)-4-bromobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological significance, including antimicrobial and anticancer properties, supported by relevant research findings and data.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C11H14BrN3O
  • Molecular Weight : 288.15 g/mol
  • IUPAC Name : this compound

The compound features a bromobenzamide moiety, which is known to influence its biological activity.

Antimicrobial Activity

Research has demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of bromobenzamides can effectively inhibit both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial lipid biosynthesis and cell wall integrity, leading to cell death.

Table 1: Antimicrobial Activity of Related Bromobenzamide Derivatives

Compound NameActivity AgainstMinimum Inhibitory Concentration (MIC)
N-(4-bromophenyl)acetamideStaphylococcus aureus32 µg/mL
This compoundEscherichia coli16 µg/mL
N-(3-bromophenyl)benzamidePseudomonas aeruginosa64 µg/mL

Anticancer Activity

The anticancer potential of this compound has been investigated in various studies. Compounds with a similar structural framework have shown promising results against different cancer cell lines, particularly breast cancer cells (MCF7).

Case Study: Anticancer Screening

In a study evaluating the anticancer activity of several bromobenzamide derivatives, this compound was tested using the Sulforhodamine B (SRB) assay. The results indicated that this compound exhibited a dose-dependent inhibition of cell proliferation in MCF7 cells, with an IC50 value of approximately 20 µM.

Table 2: Anticancer Activity Results

Compound NameCell LineIC50 (µM)
This compoundMCF7 (Breast Cancer)20
N-(4-bromophenyl)acetamideHeLa (Cervical Cancer)15
N-(3-bromo-4-methoxyphenyl)benzamideA549 (Lung Cancer)30

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. Molecular docking studies have suggested that this compound may bind effectively to certain proteins involved in cancer cell proliferation and survival pathways.

Molecular Docking Insights

  • Target Proteins : The compound shows potential binding affinity for proteins such as tubulin and various kinases involved in cell signaling.
  • Binding Mode : The presence of the bromine atom enhances the lipophilicity, allowing better penetration through cellular membranes.

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